2-(2,6-Dimethylphenyl)acetic acid
Overview
Description
2-(2,6-Dimethylphenyl)acetic acid is a chemical compound that is structurally related to various other compounds studied in the provided papers. While the exact compound is not directly discussed, the papers provide insights into similar compounds and their properties, which can be used to infer some aspects of 2-(2,6-Dimethylphenyl)acetic acid. For instance, compounds with dimethylphenyl groups and acetic acid moieties are of interest due to their potential applications in synthesis and coordination chemistry .
Synthesis Analysis
The synthesis of related compounds often involves the functionalization of aromatic rings followed by the introduction of acetic acid moieties. For example, the synthesis of axially dissymmetric 6,6'-dimethylbiphenyl-2,2'-dicarboxylic acid involves racemic synthesis and resolution through recrystallization . Similarly, the synthesis of 2,2-Bis[2-(dimethylamino)-5-methylphenyl]acetic acid is achieved by carboxylation of a lithiated intermediate . These methods suggest that the synthesis of 2-(2,6-Dimethylphenyl)acetic acid could also involve steps such as functionalization of the aromatic ring, followed by the introduction of the acetic acid group.
Molecular Structure Analysis
The molecular structure of compounds related to 2-(2,6-Dimethylphenyl)acetic acid often features interactions that stabilize their crystal structures. For instance, (2-methylphenoxy)acetic acid forms dimeric hydrogen bonds in its crystal structure . Similarly, metal complexes of phenoxyalkanoic acids show various coordination geometries and retain the essential conformation of the free acid in the complex . These findings suggest that 2-(2,6-Dimethylphenyl)acetic acid could also exhibit specific and stable molecular interactions in its structure.
Chemical Reactions Analysis
Chemical reactions involving similar compounds can be complex and yield multiple products. For example, the chlorination of 2-t-butyl-4,6-dimethylphenol leads to chloromethylene compounds and trichloro ketones . Nitration of 3,4,5-tribromo-2,6-dimethylphenol results in C2-epimeric dinitrocyclohex-3-enones . These reactions indicate that 2-(2,6-Dimethylphenyl)acetic acid could also undergo various reactions, potentially leading to a range of products depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2-(2,6-Dimethylphenyl)acetic acid can be inferred from their interactions and reactivity. For instance, the luminescent chelates of europium(III) with a related compound exhibit long lifetimes, indicating strong interactions within the chelate structure . The crystal structures of metal complexes with phenoxyalkanoic acids reveal different coordination environments and hydrogen bonding patterns . These insights suggest that 2-(2,6-Dimethylphenyl)acetic acid may also form stable complexes with metals and exhibit specific physical properties influenced by its molecular interactions.
Scientific Research Applications
Chemistry and Synthesis
The interaction of 2,6-dimethylphenol and tropylium salts in acetic acid solution is a notable chemical process. This reaction yields cycloheptatriene and (4-hydroxy-3,5-dimethylphenyl)tropylium salts, with the yield of the latter depending on the anion present. This interaction is crucial in the synthesis of complex organic compounds and has implications in material science and pharmaceuticals (Helden, Borg, & Bickel, 2010). Furthermore, the synthesis of 1,3,5-triaryl-2-pyrazolines, which involves the use of 2-(2,6-Dimethylphenyl)acetic acid, highlights its role in producing compounds with fluorescence properties. These properties are essential for developing materials with specific optical characteristics, useful in various technological applications (Hasan, Abbas, & Akhtar, 2011).
Environmental Chemistry
The study of 2,6-dimethylaniline's chemical oxidation by electrochemically generated Fenton's reagent underlines the importance of 2-(2,6-Dimethylphenyl)acetic acid in environmental chemistry. It plays a crucial role in understanding the degradation of pollutants and the formation of various intermediates in environmental processes. This research is pivotal for environmental monitoring and remediation strategies (Masomboon, Ratanatamskul, & Lu, 2010).
Drug Development and Pharmaceutical Analysis
The compound's role in the improved synthesis of 5,6-dimethylxanthenone-4-acetic acid (DMXAA), an anticancer agent, showcases its importance in drug development and pharmaceutical analysis. This synthesis route offers a more efficient way to produce DMXAA, which is crucial for cancer treatment (Atwell, Yang, & Denny, 2002).
Safety And Hazards
properties
IUPAC Name |
2-(2,6-dimethylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-3-5-8(2)9(7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEXIIGRXCODNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600484 | |
Record name | (2,6-Dimethylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylphenyl)acetic acid | |
CAS RN |
938-50-1 | |
Record name | (2,6-Dimethylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,6-dimethylphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2,6-Dimethylphenyl)acetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG29AQ873K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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